molecular formula C63H66N12O6 B12724559 2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate CAS No. 88949-22-8

2,2',2''-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate

Cat. No.: B12724559
CAS No.: 88949-22-8
M. Wt: 1087.3 g/mol
InChI Key: KNBISBCBPCETQE-UHFFFAOYSA-N
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Description

2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core with multiple substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized using cyanuric chloride as a starting material. This involves nucleophilic substitution reactions where chlorine atoms are replaced by desired substituents.

    Attachment of Substituents: The imino-p-phenyleneiminovinylene groups are introduced through condensation reactions with appropriate amines.

    Formation of the Indolium Groups: The 1,3,3-trimethyl-3H-indolium groups are attached via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine core and the substituent groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the triazine core and substituents.

    Reduction Products: Reduced forms of the imino and indolium groups.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate involves:

    Molecular Targets: The compound interacts with specific proteins and enzymes, affecting their function.

    Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted-1,3,5-Triazines: These compounds share the triazine core but differ in the nature of their substituents.

    Indolium Derivatives: Compounds with similar indolium groups but different core structures.

Uniqueness

2,2,2-(1,3,5-Triazine-2,4,6-triyltris(imino-p-phenyleneiminovinylene))tris(1,3,3-trimethyl-3H-indolium) triformate is unique due to its combination of a triazine core with multiple imino and indolium substituents, providing distinct chemical and physical properties that are not observed in other similar compounds.

Properties

CAS No.

88949-22-8

Molecular Formula

C63H66N12O6

Molecular Weight

1087.3 g/mol

IUPAC Name

2-N,4-N,6-N-tris[4-[[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]amino]phenyl]-1,3,5-triazine-2,4,6-triamine;triformate

InChI

InChI=1S/C60H60N12.3CH2O2/c1-58(2)46-16-10-13-19-49(46)70(7)52(58)34-37-61-40-22-28-43(29-23-40)64-55-67-56(65-44-30-24-41(25-31-44)62-38-35-53-59(3,4)47-17-11-14-20-50(47)71(53)8)69-57(68-55)66-45-32-26-42(27-33-45)63-39-36-54-60(5,6)48-18-12-15-21-51(48)72(54)9;3*2-1-3/h10-39H,1-9H3,(H3,64,65,66,67,68,69);3*1H,(H,2,3)

InChI Key

KNBISBCBPCETQE-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/NC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)N/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)N/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC=CC6=[N+](C7=CC=CC=C7C6(C)C)C)NC8=CC=C(C=C8)NC=CC9=[N+](C1=CC=CC=C1C9(C)C)C)C)C.C(=O)[O-].C(=O)[O-].C(=O)[O-]

Origin of Product

United States

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